3-Demethyl Colchicine 3-O-beta-D-Glucuronide

Übersicht

Beschreibung

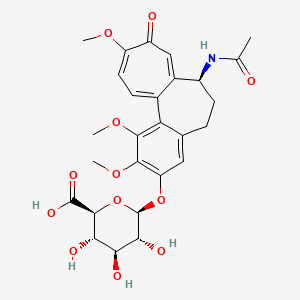

3-Demethyl Colchicine 3-O-beta-D-Glucuronide: is a glucuronide conjugate, essential for drug excretion. It is a derivative of colchicine, a well-known alkaloid used in the treatment of gout and other inflammatory conditions. The molecular formula of this compound is C27H31NO12, and it has a molecular weight of 561.53 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Demethyl Colchicine 3-O-beta-D-Glucuronide involves the glucuronidation of 3-Demethyl Colchicine. This process typically requires the use of glucuronosyltransferase enzymes or chemical catalysts to attach the glucuronic acid moiety to the colchicine derivative .

Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial strains such as Bacillus megaterium. These strains can regioselectively demethylate and glucuronidate colchicine derivatives, providing a more efficient and environmentally friendly method compared to traditional chemical synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Demethyl Colchicine 3-O-beta-D-Glucuronide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the molecule.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3-Demethyl Colchicine 3-O-beta-D-Glucuronide is used as a reference standard for studying glucuronidation processes and drug metabolism .

Biology: In biological research, this compound is utilized to investigate the metabolic pathways of colchicine and its derivatives, as well as their interactions with various enzymes and proteins .

Medicine: Medically, this compound is studied for its potential therapeutic effects and its role in drug excretion and detoxification .

Industry: In the pharmaceutical industry, this compound is used in the development of new colchicine-based drugs and in the study of drug metabolism and pharmacokinetics .

Wirkmechanismus

The mechanism of action of 3-Demethyl Colchicine 3-O-beta-D-Glucuronide involves its interaction with glucuronosyltransferase enzymes, which facilitate the attachment of the glucuronic acid moiety to the colchicine derivative. This process enhances the solubility and excretion of the compound, aiding in detoxification and drug metabolism . The molecular targets and pathways involved include the glucuronidation pathway and various enzymes responsible for drug metabolism .

Vergleich Mit ähnlichen Verbindungen

3-Demethyl Thiocolchicine 3-O-beta-D-Glucuronide: This compound is similar in structure but contains a thiol group instead of a methoxy group.

Colchicine: The parent compound, used in the treatment of gout and other inflammatory conditions.

Thiocolchicoside: A derivative with potent anti-inflammatory and myorelaxant properties.

Uniqueness: 3-Demethyl Colchicine 3-O-beta-D-Glucuronide is unique due to its specific glucuronidation, which enhances its solubility and excretion. This property makes it particularly useful in studying drug metabolism and developing new therapeutic agents .

Biologische Aktivität

3-Demethyl Colchicine 3-O-beta-D-Glucuronide (3-DMC-Glucuronide) is a metabolite of colchicine, known for its significant biological activities, particularly in the context of inflammatory diseases and cancer treatment. This article explores its biological activity, synthesis, pharmacokinetics, and therapeutic potential, supported by relevant data tables and case studies.

3-Demethyl Colchicine (3-DMC) is a derivative of colchicine, a well-known alkaloid derived from Colchicum autumnale. The glucuronidation process, which involves the conjugation of glucuronic acid to 3-DMC, enhances its solubility and alters its pharmacological profile. The compound is primarily studied for its anti-inflammatory properties and its role in inhibiting cellular mitosis.

Synthesis and Metabolism

The synthesis of 3-DMC-Glucuronide typically involves the enzymatic action of UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid to various substrates, including drugs and metabolites. The metabolic pathway can be summarized as follows:

- Hydrolysis : The initial step involves the hydrolysis of colchicine to form 3-DMC.

- Glucuronidation : 3-DMC is subsequently conjugated with glucuronic acid through UGTs.

The biological activity of 3-DMC-Glucuronide is primarily attributed to its ability to bind to tubulin, similar to colchicine. This binding disrupts microtubule formation, leading to:

- Inhibition of Cell Division : By preventing microtubule polymerization, it effectively halts mitosis in rapidly dividing cells.

- Anti-inflammatory Effects : It reduces neutrophil migration and cytokine release, which are crucial in inflammatory responses.

In Vivo Studies

In vivo studies have demonstrated the efficacy of 3-DMC in various models:

- Carrageenan-Induced Edema Model : Research indicates that 3-DMC significantly inhibits edema formation. For instance, in a study comparing colchicine and 3-DMC, both compounds exhibited similar potency in reducing inflammation (39% and 44% inhibition at different time points) .

| Compound | Edema Inhibition (%) | Time Point (hours) |

|---|---|---|

| Colchicine | 44% | 3 |

| Colchicine | 53% | 5 |

| 3-Demethyl Colchicine | 39% | 3 |

| 3-Demethyl Colchicine | 47% | 5 |

Pharmacokinetics

The pharmacokinetic profile of 3-DMC-Glucuronide has been studied in both animal models and human subjects:

- Absorption : Following oral administration, peak plasma concentrations are reached within a few hours.

- Metabolism : Primarily metabolized by UGTs in the liver; liver impairment can significantly affect clearance rates .

Gout Treatment

Colchicine and its metabolites, including 3-DMC-Glucuronide, are utilized in treating gout due to their ability to reduce inflammation and pain associated with acute flares. A clinical study involving volunteers showed that colchicine administration resulted in reduced neutrophil L-selectin expression, indicating decreased inflammatory response .

Cancer Therapy

The antimitotic properties of colchicine derivatives make them candidates for cancer therapy. The ability of 3-DMC-Glucuronide to inhibit cell division can potentially be harnessed for treating various cancers, although further studies are required to establish safety and efficacy profiles.

Case Studies

- Case Study on Gout Management : A cohort study involving patients with recurrent gout flares demonstrated significant improvement in symptoms following treatment with colchicine derivatives. Patients reported reduced pain levels and lower serum uric acid levels post-treatment .

- Cancer Cell Line Studies : In vitro studies using human hepatocyte cultures showed that both colchicine and its demethylated forms increased cellular apoptosis rates, suggesting potential applications in oncology .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(7S)-7-acetamido-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO12/c1-11(29)28-15-7-5-12-9-18(39-27-22(33)20(31)21(32)25(40-27)26(34)35)23(37-3)24(38-4)19(12)13-6-8-17(36-2)16(30)10-14(13)15/h6,8-10,15,20-22,25,27,31-33H,5,7H2,1-4H3,(H,28,29)(H,34,35)/t15-,20-,21-,22+,25-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDLHFSBXJJZRS-BVLXLYFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747466 | |

| Record name | (7S)-7-Acetamido-1,2,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-3-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913079-71-7 | |

| Record name | (7S)-7-Acetamido-1,2,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-3-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.